molecular formula C13H10ClN3O B11707572 N'-(4-chlorobenzylidene)isonicotinohydrazide CAS No. 1042157-24-3

N'-(4-chlorobenzylidene)isonicotinohydrazide

Katalognummer: B11707572
CAS-Nummer: 1042157-24-3
Molekulargewicht: 259.69 g/mol
InChI-Schlüssel: AMDRLZATAWMLKJ-CXUHLZMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(4-chlorobenzylidene)isonicotinohydrazide is a chemical compound with the molecular formula C13H10ClN3O It is a derivative of isonicotinic acid hydrazide and contains a chlorobenzylidene group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N’-(4-chlorobenzylidene)isonicotinohydrazide can be synthesized through the condensation reaction between isoniazid and 4-chlorobenzaldehyde. The reaction typically involves mixing equimolar amounts of isoniazid and 4-chlorobenzaldehyde in the presence of a catalytic amount of glacial acetic acid in ethanol. The reaction mixture is then refluxed for several hours, and the product is obtained by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for N’-(4-chlorobenzylidene)isonicotinohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N’-(4-chlorobenzylidene)isonicotinohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of N’-(4-chlorobenzylidene)isonicotinohydrazide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its anticonvulsant activity may be due to its interaction with gamma-aminobutyric acid (GABA) receptors .

Vergleich Mit ähnlichen Verbindungen

N’-(4-chlorobenzylidene)isonicotinohydrazide can be compared with other similar compounds, such as:

Conclusion

N’-(4-chlorobenzylidene)isonicotinohydrazide is a versatile compound with significant potential in various scientific fields. Its unique chemical structure allows it to undergo diverse reactions, making it valuable for research in medicinal chemistry, materials science, and biology.

Eigenschaften

CAS-Nummer

1042157-24-3

Molekularformel

C13H10ClN3O

Molekulargewicht

259.69 g/mol

IUPAC-Name

N-[(E)-(4-chlorophenyl)methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C13H10ClN3O/c14-12-3-1-10(2-4-12)9-16-17-13(18)11-5-7-15-8-6-11/h1-9H,(H,17,18)/b16-9+

InChI-Schlüssel

AMDRLZATAWMLKJ-CXUHLZMHSA-N

Isomerische SMILES

C1=CC(=CC=C1/C=N/NC(=O)C2=CC=NC=C2)Cl

Kanonische SMILES

C1=CC(=CC=C1C=NNC(=O)C2=CC=NC=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.